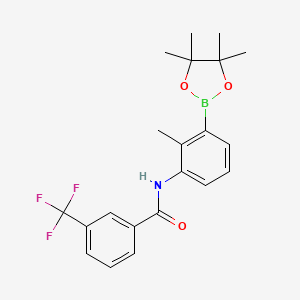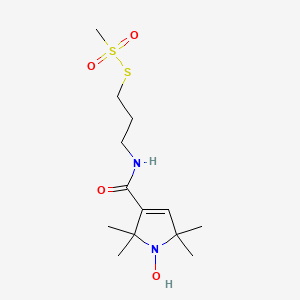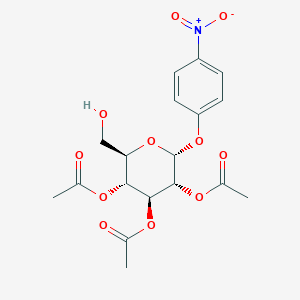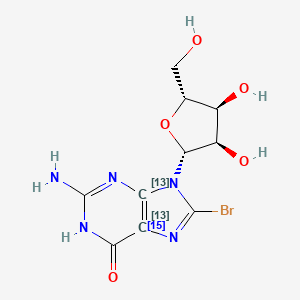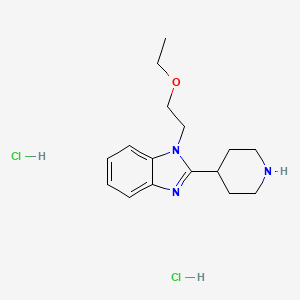
Prednisolone 21-Dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone 21-Dimethylamine: is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Dimethylamine typically involves several steps:
Starting Material: Prednisone acetate is often used as the starting material.
Protective Reactions: The 3,20-keto groups are protected.
Reduction Reaction: The 11-keto group is reduced.
Esterification: The 21-hydroxyl group is esterified.
Deprotection: The 3,20-keto groups are deprotected.
Hydrolysis: The 21-acetic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Análisis De Reacciones Químicas
Types of Reactions: Prednisolone 21-Dimethylamine undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone by microbial transformation.
Reduction: Reduction of the 11-keto group during synthesis.
Substitution: Esterification of the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidation: Streptomyces roseochromogenes TS79 is used for microbial transformation.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Esterification is carried out using acetic anhydride.
Major Products:
20β-Hydroxy Prednisolone: Formed during microbial transformation.
This compound: Final product of the synthetic route.
Aplicaciones Científicas De Investigación
Prednisolone 21-Dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the formulation of pharmaceutical products.
Mecanismo De Acción
Prednisolone 21-Dimethylamine exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration to sites of inflammation . The compound’s molecular targets include various proteins involved in the inflammatory response .
Comparación Con Compuestos Similares
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its high potency and long duration of action.
Uniqueness: Prednisolone 21-Dimethylamine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique structural features, make it a crucial component in the development of therapeutic agents.
Propiedades
Fórmula molecular |
C23H33NO4 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Clave InChI |
BYUWTUZDHVVPSF-JZYPGELDSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


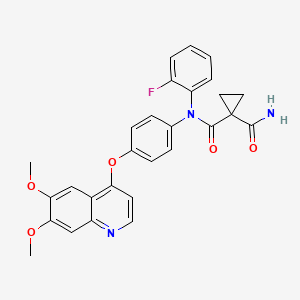
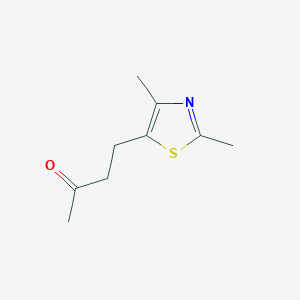
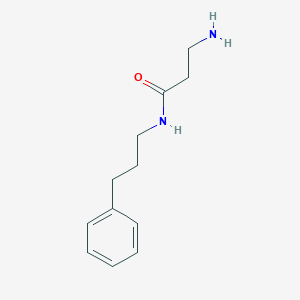

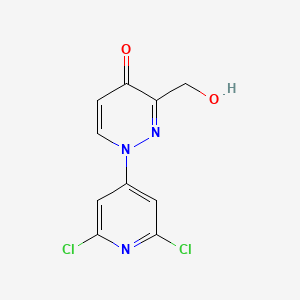

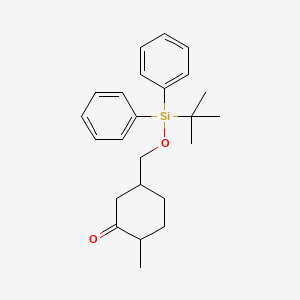
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
